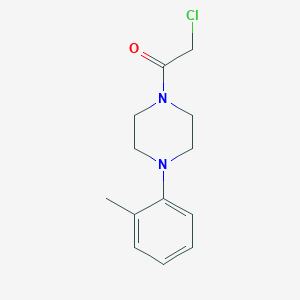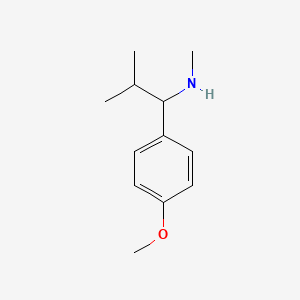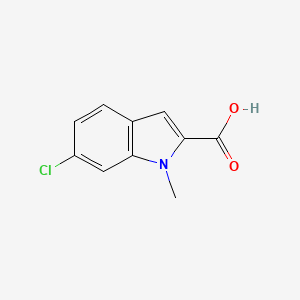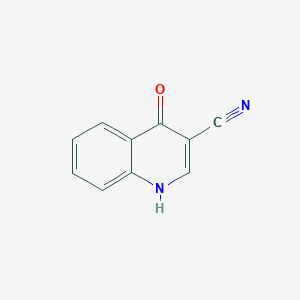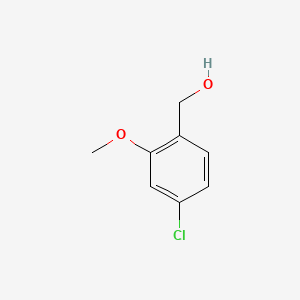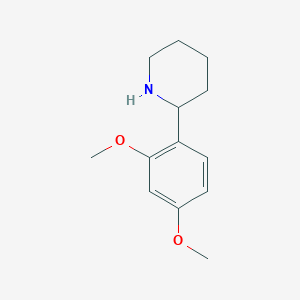
3-(4-氟苯基)-1H-吡唑-5(4H)-酮
描述
5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one, also known as 5-Fluoro-2,4-dihydropyrrole, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless solid with a molecular formula of C7H7FN2O. 5-Fluoro-2,4-dihydropyrrole is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds.
科学研究应用
作用机制
Target of Action
The primary target of 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one, also known as 5-(4-fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one, is the androgen receptor . This receptor plays a crucial role in the regulation of development and physiological function of male sexual organs.
Mode of Action
The compound interacts with its target, the androgen receptor, by acting as an antagonist . This means it binds to the receptor and inhibits its normal function. The result of this interaction is a decrease in the activity of the androgen receptor, which can lead to a reduction in the growth of prostate cancer cells .
Biochemical Pathways
The compound affects the androgen signaling pathway . By inhibiting the androgen receptor, it disrupts the normal signaling process, leading to a decrease in the expression of androgen-responsive genes. This can result in a reduction in the growth and proliferation of prostate cancer cells .
Pharmacokinetics
It is known that the compound exhibitsnonlinear oral pharmacokinetics . This suggests that the rate of absorption may vary with dose, potentially due to the involvement of transport proteins such as P-glycoprotein .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in the growth and proliferation of prostate cancer cells . This is achieved through the inhibition of the androgen receptor and the subsequent downregulation of androgen-responsive genes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(4-fluorophenyl)-1H-pyrazol-5(4H)-one. For instance, the presence of other drugs or substances that affect the function of transport proteins like P-glycoprotein could potentially impact the absorption and distribution of the compound . .
生化分析
Biochemical Properties
5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses .
Cellular Effects
The effects of 5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can activate or inhibit signaling pathways that control cell proliferation and apoptosis . Moreover, it can modulate the expression of genes involved in metabolic processes, thereby affecting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes, which play a crucial role in the inflammatory response . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used. For example, prolonged exposure to this compound may lead to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of 5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one in animal models are dose-dependent. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and modulating immune responses . At higher doses, it can cause toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various biotransformation reactions, including hydroxylation and conjugation . These metabolic processes are mediated by enzymes such as cytochrome P450, which play a crucial role in the detoxification and elimination of this compound from the body .
Transport and Distribution
The transport and distribution of 5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one within cells and tissues are mediated by specific transporters and binding proteins. For instance, this compound can be transported across cell membranes by organic anion transporters, which facilitate its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one is critical for its activity and function. This compound can be targeted to specific organelles, such as the mitochondria and the endoplasmic reticulum, where it exerts its effects . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence its localization and activity within the cell .
属性
IUPAC Name |
3-(4-fluorophenyl)-1,4-dihydropyrazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-4H,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYNJJPUECXGPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC1=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406514 | |
| Record name | 5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264208-45-9 | |
| Record name | 5-(4-Fluorophenyl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10406514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1351813.png)
![4-Chloro-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B1351817.png)
![5-(4-Chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole-3-thiol](/img/structure/B1351818.png)
